![molecular formula C15H24ClNO B1441161 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219980-90-1](/img/structure/B1441161.png)
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It has a molecular weight of 269.81 . The InChI code for this compound is 1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a 3,5-dimethylphenoxy group and an ethyl group attached to the piperidine ring .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Influence of Substituent and N-oxide Formation : A study by Żesławska et al. (2020) explored aminoalkanol derivatives, focusing on the influence of methyl substituents and N-oxide formation on molecule geometry and intermolecular interactions. Although the specific compound was not examined, this research contributes to understanding how variations in chemical structure, such as methyl placement or the introduction of N-oxides, can impact crystal structures and intermolecular bonding, which is crucial for designing new anticonvulsant drugs (Żesławska et al., 2020).
Synthetic Routes and Chemical Modifications
- New Synthetic Approaches : Holzgrabe and Heller (2003) described a new synthetic route to compounds with affinity to muscarinic M2-receptor, highlighting the flexibility in modifying the piperidine ring and related structures for potential applications in receptor targeting. This research demonstrates the chemical versatility of piperidine derivatives and their potential in medicinal chemistry, which may extend to compounds like "3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride" for targeted therapeutic applications (Holzgrabe & Heller, 2003).
Antimicrobial and Biological Activities
- Antimicrobial Activities : Ovonramwen et al. (2019) synthesized and characterized a compound for microbial activities, revealing moderate activities against various bacterial strains. This illustrates the potential antimicrobial applications of piperidine derivatives, suggesting that similar compounds could be explored for antimicrobial properties (Ovonramwen et al., 2019).
Corrosion Inhibition
- Corrosion Inhibitory Effect : Senthilkumar et al. (2009) investigated the corrosion inhibitory effect of piperidin-4-one oximes on mild steel in hydrochloric acid medium. While the specific compound was not addressed, this study opens the possibility of using piperidine derivatives as corrosion inhibitors, which is a significant application in industrial chemistry (Senthilkumar et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, piperidine, indicates that it is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or in contact with skin . It also causes severe skin burns and eye damage . It is harmful to aquatic life . Similar precautions may apply to “3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride”, but specific safety data for this compound was not found in the retrieved data.
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
properties
IUPAC Name |
3-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-8-13(2)10-15(9-12)17-7-5-14-4-3-6-16-11-14;/h8-10,14,16H,3-7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGWPWKWBFOHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219980-90-1 | |
Record name | Piperidine, 3-[2-(3,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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